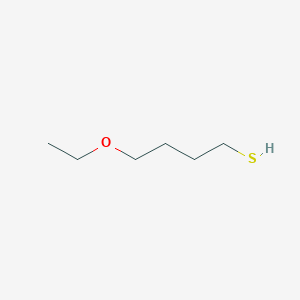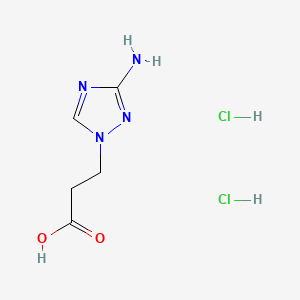
2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-Cyano-3-fluorophenoxy)ethanol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The reaction is usually performed at a temperature range of 0-5°C to control the exothermic nature of the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Electrophilic Aromatic Substitution: The aromatic ring in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of various derivatives. The cyano and fluorophenoxy groups contribute to the compound’s reactivity and selectivity, allowing it to participate in a wide range of chemical reactions .
Comparación Con Compuestos Similares
2-(2-Cyano-3-fluorophenoxy)ethane-1-sulfonyl chloride can be compared with similar compounds such as:
2-(4-Cyano-2-fluorophenoxy)ethane-1-sulfonyl chloride: This compound has a similar structure but with the cyano group positioned differently on the aromatic ring.
2-(3-Cyano-4-fluorophenyl)ethane-1-sulfonyl chloride: Another similar compound with variations in the positioning of the cyano and fluorine groups.
The unique positioning of the cyano and fluorophenoxy groups in this compound contributes to its distinct reactivity and selectivity, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C9H7ClFNO3S |
|---|---|
Peso molecular |
263.67 g/mol |
Nombre IUPAC |
2-(2-cyano-3-fluorophenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H7ClFNO3S/c10-16(13,14)5-4-15-9-3-1-2-8(11)7(9)6-12/h1-3H,4-5H2 |
Clave InChI |
HOAADQPNJDCCJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C#N)OCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-Cyclopropanecarbonylpiperazin-1-yl)methyl]-2,3-dihydro-1,2-benzoxazol-3-one](/img/structure/B13480200.png)





![Ethyl 1-(iodomethyl)-3-(4-(trifluoromethyl)phenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13480226.png)





![rac-methyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13480275.png)
